molecular formula C12H17ClN2O3S B13877302 2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

Cat. No.: B13877302
M. Wt: 304.79 g/mol
InChI Key: SWSZNKSIDHMDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is a synthetic organic compound that features a phenol group substituted with a chloro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-[(4-bromophenyl)piperazin-1-yl]methylphenol
  • 2-Chloro-4-[(4-methoxyphenyl)piperazin-1-yl]methylphenol
  • 2-Chloro-4-[(4-fluorophenyl)piperazin-1-yl]methylphenol

Uniqueness

2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is unique due to the presence of the methylsulfonyl group on the piperazine ring. This functional group can impart specific properties, such as increased solubility or enhanced biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H17ClN2O3S

Molecular Weight

304.79 g/mol

IUPAC Name

2-chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C12H17ClN2O3S/c1-19(17,18)15-6-4-14(5-7-15)9-10-2-3-12(16)11(13)8-10/h2-3,8,16H,4-7,9H2,1H3

InChI Key

SWSZNKSIDHMDMY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.